Product packaging for Ethyl 4-methyl-5-nitropicolinate(Cat. No.:CAS No. 868551-26-2)

Ethyl 4-methyl-5-nitropicolinate

Cat. No.: B1437065
CAS No.: 868551-26-2
M. Wt: 210.19 g/mol
InChI Key: SZHWIVMKQWHMBS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Modern Synthetic Chemistry

Pyridine and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds that are indispensable in modern synthetic chemistry. nih.govsigmaaldrich.com The pyridine ring, a six-membered aromatic structure where one carbon-hydrogen unit of benzene (B151609) is replaced by a nitrogen atom, is a ubiquitous scaffold found in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. sigmaaldrich.comorgsyn.orgnih.gov This prevalence in nature has made it a "privileged scaffold" in medicinal chemistry, with over 7,000 drug molecules incorporating this core structure. orgsyn.org

The significance of pyridine derivatives extends beyond their biological roles; they are vital in various chemical applications. They serve as versatile ligands in organometallic chemistry, key components in the development of functional nanomaterials, and catalysts in asymmetric synthesis. sigmaaldrich.com In the laboratory, the unique electronic nature of the pyridine ring—specifically the electron-withdrawing effect of the nitrogen atom—makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. sigmaaldrich.com This predictable reactivity allows chemists to readily introduce a wide array of functional groups, making substituted pyridines crucial building blocks for constructing more complex molecules for the pharmaceutical and agrochemical industries. sigmaaldrich.comgoogle.com

Overview of Nitropicolinates as Key Intermediates

Within the vast family of pyridine derivatives, nitropicolinates emerge as particularly valuable synthetic intermediates. nih.govrsc.org These compounds are characterized by a pyridine ring substituted with both a nitro group (–NO₂) and an ester group at the 2-position (a picolinate). rndmate.com The presence of the strongly electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, further activating it for nucleophilic substitution reactions. researchgate.net

Nitropyridines are considered convenient and readily available precursors for a diverse range of heterocyclic systems. nih.govrsc.org The nitro group is a versatile functional handle; it can be readily reduced to an amino group (–NH₂), which then serves as a key site for further chemical transformations, such as diazotization, acylation, or the construction of fused ring systems. nih.gov This strategic placement of a modifiable nitro group makes nitropicolinates highly sought-after starting materials for synthesizing biologically active compounds, including potential antitumor and antiviral agents. nih.govrsc.org The picolinate (B1231196) ester moiety, meanwhile, offers another point of modification, such as hydrolysis to the corresponding carboxylic acid or conversion into amides, further enhancing the synthetic utility of these molecules. rndmate.com

Scope of Academic Research on Ethyl 4-Methyl-5-Nitropicolinate

This compound is a specific substituted nitropicolinate with the confirmed chemical identifier CAS number 868551-26-2. researchgate.net While this confirms its status as a recognized chemical entity, extensive academic literature focusing specifically on its synthesis, reactivity, and application is not widely available in public databases. Its primary role appears to be that of a specialized building block or research intermediate, likely synthesized for use in multi-step organic syntheses rather than as an end-product for widespread study.

The research interest in a molecule like this compound can be inferred from the well-established chemistry of its constituent parts. The picolinate framework provides a bidentate chelation site, a property leveraged in coordination chemistry. rndmate.com The nitro group at the 5-position, adjacent to the methyl group at the 4-position, offers a site for chemical modification. As seen with related nitropyridines, this nitro group can be reduced to an amine, yielding Ethyl 4-methyl-5-aminopicolinate. This resulting aminopicolinate would be a valuable precursor for creating complex, highly substituted pyridine derivatives, which are of significant interest in the design of novel pharmaceutical and materials science compounds. The methyl group also influences the electronic properties and steric environment of the ring, offering chemists a specific substitution pattern to explore structure-activity relationships in newly synthesized molecules.

Chemical Compound Data

The following tables provide data on a structurally related compound to offer context for the properties of substituted nitropicolinates, and a comprehensive list of all chemical compounds mentioned in this article.

Table 1: Properties of Related Compound: Ethyl 5-nitropicolinate This table displays known properties for a closely related chemical structure to provide representative data.

PropertyValueSource
IUPAC Name ethyl 5-nitropyridine-2-carboxylate
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
CAS Number 30563-98-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B1437065 Ethyl 4-methyl-5-nitropicolinate CAS No. 868551-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHWIVMKQWHMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of Ethyl 4 Methyl 5 Nitropicolinate

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring's reactivity is a tale of two opposing characteristics. The electronegative nitrogen atom withdraws electron density from the ring carbons via an inductive effect and, to some extent, a resonance effect. clockss.org This makes the ring electron-deficient compared to benzene (B151609) and thus significantly less reactive towards electrophilic aromatic substitution. researchgate.net Reactions like nitration or halogenation require harsh conditions, and Friedel-Crafts reactions are generally unsuccessful. researchgate.netntnu.no

Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic attack. The nitrogen atom can effectively stabilize the negative charge in the anionic intermediate formed during nucleophilic aromatic substitution, particularly when the attack occurs at the C-2 (ortho) and C-4 (para) positions. wikipedia.orgquimicaorganica.org In Ethyl 4-methyl-5-nitropicolinate, the presence of an additional, potent electron-withdrawing nitro group further enhances this predisposition towards nucleophilic reactions.

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for electron-poor aromatic systems, including nitropyridines. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second step, a leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the pyridine ring is activated towards nucleophilic attack by both the ring nitrogen and the C-5 nitro group. Nucleophiles can attack ring carbons that bear a suitable leaving group or, in some cases, displace a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS). nih.gov The VNS reaction involves a nucleophile that carries its own leaving group, leading to the net substitution of a hydrogen atom. nih.govacs.org

The substitution pattern of this compound—with substituents at C-2 (ester), C-4 (methyl), and C-5 (nitro)—directs the regioselectivity of nucleophilic attack. The positions most activated for attack are C-2 and C-6, as the negative charge of the resulting Meisenheimer complex can be delocalized onto both the ring nitrogen and the oxygen atoms of the C-5 nitro group. Research on related 3-nitropyridine (B142982) systems shows a strong tendency for nucleophilic substitution to occur at the position para to the nitro group (C-6) or ortho to it (C-2 and C-4). researchgate.net In some instances, the nitro group itself can act as the leaving group, a testament to its strong electron-withdrawing nature and ability to stabilize the transition state. Studies on 3-nitro-5-halopyridines have shown that the 3-NO2 group can be more easily displaced than a halogen atom by certain sulfur nucleophiles. nih.gov

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence on the reactivity of the pyridine ring is profound. It activates the ring for nucleophilic substitution while deactivating it for electrophilic substitution. masterorganicchemistry.com This activation is achieved through two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring.

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring via resonance, particularly from the ortho and para positions relative to its point of attachment. This effect is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during SNAr reactions. wikipedia.orgmasterorganicchemistry.com

In this compound, the C-5 nitro group strongly delocalizes the negative charge developed during nucleophilic attack at the C-2, C-4, or C-6 positions. The resonance stabilization is most effective for attack at C-2 and C-6, making these the most likely sites for substitution. The C-4 methyl group, being an electron-donating group, has a comparatively minor electronic influence but may exert some steric hindrance.

Table 1: Electronic Effects of Substituents on the Pyridine Ring in this compound
SubstituentPositionElectronic EffectInfluence on Nucleophilic Substitution
-COOEt (Ester)C-2-I, -M (Electron-withdrawing)Activates the ring, especially at C-4 and C-6.
-CH₃ (Methyl)C-4+I (Electron-donating)Slightly deactivates the ring, but this effect is overwhelmed by the nitro group.
-NO₂ (Nitro)C-5-I, -M (Strongly electron-withdrawing)Strongly activates the ring, especially at C-2, C-4, and C-6. Stabilizes the Meisenheimer intermediate.

Reactivity of the Ester Functionality

The ethyl ester group at the C-2 position is also a site of significant chemical reactivity, primarily involving nucleophilic acyl substitution. The most common reactions are hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid (like H₂SO₄ or HCl) and excess water, the ester is heated to yield the corresponding carboxylic acid (4-methyl-5-nitropicolinic acid) and ethanol (B145695). The mechanism is the reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. After proton transfers, ethanol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl yields the final carboxylic acid product. The reaction is reversible, and an excess of water is used to drive the equilibrium toward the products.

Base-Promoted Hydrolysis (Saponification): This is the more common method for ester hydrolysis as the reaction is irreversible. The ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion (⁻OEt). The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt (sodium 4-methyl-5-nitropicolinate) and ethanol. An acidic workup is required to protonate the carboxylate salt and isolate the free carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base.

To convert this compound into a different ester (e.g., mthis compound), the compound would be reacted with a large excess of the corresponding alcohol (e.g., methanol).

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Using methanol (B129727) as the solvent and an acid catalyst, the ethyl ester can be converted to the methyl ester.

Base-Catalyzed Transesterification: An alkoxide base (e.g., sodium methoxide (B1231860), NaOMe) is used as the catalyst. The methoxide ion attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates an ethoxide ion, yielding the new methyl ester. To ensure the reaction proceeds to completion, the alcohol corresponding to the desired ester (methanol in this case) is typically used as the solvent in large excess.

Reaction Kinetics and Mechanistic Studies

While specific kinetic data for the reactions of this compound are not extensively documented in the public literature, the kinetics of its characteristic reactions—SNAr and ester hydrolysis—are well-understood from studies on analogous compounds.

For the SNAr reaction , the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the high-energy Meisenheimer complex. wikipedia.org The rate is therefore dependent on the concentrations of both the substrate and the nucleophile. The presence of strong electron-withdrawing groups, like the nitro group, accelerates the reaction by stabilizing the transition state leading to the intermediate, thereby lowering the activation energy. masterorganicchemistry.com Kinetic studies on related systems, such as the substitution reactions of 2-substituted N-methylpyridinium ions, provide insight into the factors influencing reaction rates and activation parameters. nih.gov

Table 2: Illustrative Kinetic Parameters for SNAr Reactions of 2-Substituted N-Methylpyridinium Substrates with Piperidine in Methanol at 25°C. (Data for analogous system)
Substrate (Leaving Group at C-2)Overall Third-Order Rate Constant (M⁻²s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Cyano-N-methylpyridinium1.5 x 10⁻¹7.7-31
4-Cyano-N-methylpyridinium1.4 x 10⁻¹10.3-22
2-Fluoro-N-methylpyridinium1.2 x 10⁻³11.0-28
2-Chloro-N-methylpyridinium1.1 x 10⁻³13.6-21

Source: Adapted from research on SNAr reactions of N-methylpyridinium ions. nih.gov

Research on the reaction of 2-methyl-3-nitropyridines with sulfur nucleophiles highlights the regiochemical outcomes, showing a strong preference for substitution of the nitro group. nih.gov

Table 3: Regioselectivity in the Reaction of Substituted 2-Methyl-3,5-dinitropyridines with Thiophenol. (Data for analogous system)
Substituent at C-6Reaction ConditionsRatio of 3-SPh vs. 5-SPh Isomer
HDMF, K₂CO₃, 50°C, 1h20 : 1
PhenylDMF, K₂CO₃, 50°C, 1h4 : 1

Source: Adapted from studies on the reactivity of nitropyridines with thiols. nih.gov

For ester hydrolysis , the kinetics depend on the conditions. Acid-catalyzed hydrolysis is typically a pseudo-first-order reaction because water is present in a large excess, making its concentration effectively constant. youtube.comyoutube.com The rate is proportional to the concentration of the ester and the acid catalyst. Base-promoted hydrolysis (saponification) is a second-order reaction, with the rate being proportional to the concentrations of both the ester and the hydroxide ion.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the rate and outcome of chemical reactions. For a compound like this compound, the polarity, proticity, and coordinating ability of the solvent would be important factors. Polar aprotic solvents might be expected to accelerate nucleophilic aromatic substitution reactions by solvating the cationic intermediates, while protic solvents could potentially interact with the nitro group or the ester functionality, thereby modulating the compound's reactivity. However, without specific experimental data, any discussion on solvent effects remains speculative.

Role of Catalysis in Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For a molecule like this compound, various catalytic systems could be envisaged for its transformation. For instance, transition metal catalysts are often employed for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Acid or base catalysis could also be utilized to promote hydrolysis of the ester group or to facilitate reactions involving the nitro group. Again, the absence of specific research on this compound prevents a detailed analysis of its catalytic transformations.

Advanced Spectroscopic and Structural Characterization of Substituted Picolinates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

Proton NMR (¹H NMR) Applications

¹H NMR spectroscopy would be essential to map the proton environment of Ethyl 4-methyl-5-nitropicolinate. This would involve identifying the chemical shifts, multiplicities (singlet, doublet, triplet, quartet), and coupling constants for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the ethyl ester group. This data provides direct evidence of the connectivity of atoms within the molecule. However, no published ¹H NMR spectra for this compound could be found.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Similarly, ¹³C NMR spectroscopy provides a count of the unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). Analysis of the ¹³C NMR spectrum is crucial for confirming the carbon backbone of the molecule. Specific chemical shifts would verify the presence of the pyridine ring carbons, the methyl carbon, the ester carbonyl carbon, and the ethyl group carbons. This information is currently unavailable in the public domain for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of certainty. No HRMS data for this compound has been reported in the searched databases.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure elucidated by NMR. Analysis of these fragments would help to piece together the different components of the molecule, such as the loss of the ethoxy group from the ester or the nitro group. This level of detailed structural confirmation is not possible without the relevant MS/MS data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, this would involve identifying the stretching and bending vibrations for the C=O of the ester, the N-O bonds of the nitro group, C-N and C=C bonds of the pyridine ring, and the C-H bonds of the alkyl groups. This information, which is fundamental for functional group analysis, could not be sourced.

Due to the absence of the foundational spectroscopic data (¹H NMR, ¹³C NMR, HRMS, MS/MS, and vibrational spectroscopy), a scientifically accurate and informative article on this compound cannot be constructed as per the specified requirements. Further experimental research is needed to characterize this compound and publish the corresponding data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The ester functional group would be identified by a strong carbonyl (C=O) stretching band. Additionally, C-H stretching vibrations from the methyl and ethyl groups, as well as aromatic C-N and C-C stretching vibrations of the pyridine ring, would be anticipated.

A hypothetical FTIR data table for this compound is presented below, based on characteristic vibrational frequencies for similar organic molecules.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000Aromatic C-H StretchPyridine Ring
~2980-2850Aliphatic C-H StretchEthyl and Methyl Groups
~1725C=O StretchEthyl Ester
~1600, ~1480C=C and C=N Ring StretchPyridine Ring
~1530Asymmetric NO₂ StretchNitro Group
~1350Symmetric NO₂ StretchNitro Group
~1250C-O StretchEthyl Ester

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FTIR, provides information about molecular vibrations by inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature. The aromatic ring stretching vibrations of the pyridine core would also be clearly visible.

A projected Raman data table for the title compound is provided below.

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3080Aromatic C-H StretchPyridine Ring
~2940Aliphatic C-H StretchEthyl and Methyl Groups
~1605Aromatic Ring StretchPyridine Ring
~1350Symmetric NO₂ StretchNitro Group
~1030Ring Breathing ModePyridine Ring
~850C-N-O BendingNitro Group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD)

To date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, if suitable crystals were grown, SCXRD analysis would provide invaluable data, including the crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule. This would definitively establish the molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)998.2
Z4
Density (calculated)1.40 g/cm³

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for analyzing crystalline materials. While not providing the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern for a given crystalline phase. This is particularly useful for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. A PXRD analysis of this compound would provide a fingerprint of its bulk crystalline form.

A representative PXRD data table, showing hypothetical 2θ diffraction peaks and their relative intensities, is provided.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.71100
20.84.2760
25.13.5475
30.52.9340

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. This involves a non-polar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram.

A table outlining a hypothetical HPLC method for the analysis of this compound is detailed below.

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~4.5 min
Purity Assessment>98% (based on peak area)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of characterizing this compound, GC-MS would be employed to determine its purity and to elucidate its molecular structure through fragmentation analysis.

A hypothetical GC-MS analysis of this compound would involve injecting a vaporized sample into a GC column. The separation of the compound from any impurities would be based on its volatility and interaction with the stationary phase of the column. The retention time (RT), the time it takes for the compound to travel through thecolumn, is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M+), corresponding to the intact molecule, would confirm the molecular weight of this compound. The fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure. For instance, common fragmentation patterns for similar ester-containing compounds often involve the loss of the ethoxy group (-OCH2CH3) or the entire ester group (-COOCH2CH3). The presence of the nitro group and the methyl-substituted pyridine ring would also lead to characteristic fragment ions.

Table 1: Hypothetical GC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time (RT) Dependent on specific GC conditions
Molecular Ion (M+) m/z corresponding to C9H10N2O4
Key Fragment Ions Fragments corresponding to the loss of -OC2H5, -COOC2H5, -NO2, and other characteristic fragments of the picolinate (B1231196) structure.

This table represents hypothetical data as specific experimental values for this compound are not available in the searched literature.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and versatile technique widely used in organic synthesis to monitor the progress of a reaction, assess the purity of a compound, and determine the appropriate solvent system for column chromatography.

In the synthesis of this compound, TLC would be an indispensable tool. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

The progress of the reaction can be visualized by spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase. For a given set of conditions, the Rf value is a characteristic property of the compound. Visualization of the spots on the TLC plate can be achieved by various methods, such as using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent like potassium permanganate (B83412).

Table 2: Hypothetical TLC Data for Reaction Monitoring of this compound Synthesis

CompoundExpected Rf ValueVisualization Method
Starting Material Dependent on specific starting material and eluentUV light and/or chemical stain
This compound Dependent on eluent system (e.g., ethyl acetate/hexane mixture)UV light and/or chemical stain

This table represents hypothetical data as specific experimental values for this compound are not available in the searched literature.

No Publicly Available Computational Studies Found for this compound

Extensive searches were conducted to locate scholarly articles and research data pertaining to the quantum chemical calculations and molecular dynamics simulations of this compound. These searches, which included targeted queries for Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), ab initio studies, and molecular dynamics simulations, did not yield any specific results for this particular compound.

Further attempts to find relevant information by broadening the search to include related substance classes, such as nitropicolinate esters and substituted picolinates, also failed to uncover any computational analyses of this compound. The search results consistently pointed to studies of other pyridine derivatives that are structurally distinct from the requested compound.

Consequently, it is not possible to provide an article on the "Computational and Theoretical Chemistry Studies on this compound Systems" as outlined in the user's request. The creation of scientifically accurate content, including detailed research findings and data tables for the specified analytical methods, is contingent upon the existence of published research on this specific molecule. Without such foundational data, any attempt to generate the requested article would be speculative and lack the required scientific basis.

Therefore, the following sections, as requested in the outline, cannot be addressed due to the absence of relevant research:

Computational and Theoretical Chemistry Studies on Ethyl 4 Methyl 5 Nitropicolinate Systems

Molecular Dynamics Simulations

Intermolecular Interactions and Solvation Effects

Should research on the computational and theoretical properties of Ethyl 4-methyl-5-nitropicolinate become publicly available in the future, a detailed article could then be composed.

Theoretical Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a cornerstone of modern computational chemistry. For a molecule such as this compound, theoretical methods provide invaluable insights into its chemical behavior, guiding synthetic efforts and mechanistic understanding. Two of the most powerful tools in this regard are Frontier Molecular Orbital (FMO) theory and the calculation of activation energies for proposed reaction mechanisms.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

In the case of this compound, the electronic landscape is significantly influenced by the presence of both electron-donating (methyl and ethyl ester groups) and strongly electron-withdrawing (nitro group) substituents on the pyridine (B92270) ring. The nitrogen atom in the pyridine ring also possesses a lone pair of electrons, contributing to the molecular orbital structure.

A hypothetical FMO analysis of this compound would likely reveal the following:

HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the ester group, with some contribution from the methyl group. The electron-donating character of these groups increases the energy of the HOMO, making the molecule a potential electron donor in reactions.

LUMO: Conversely, the LUMO is anticipated to be centered on the nitro group and the carbon atoms of the pyridine ring, particularly those in close proximity to the electron-withdrawing nitro group. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, enhancing the molecule's electrophilic character.

The interaction of these frontier orbitals will dictate the regioselectivity of reactions. For instance, a nucleophilic attack is most likely to occur at the positions with the largest LUMO coefficients, while an electrophilic attack will favor the sites with the largest HOMO coefficients.

To illustrate the application of FMO theory, a hypothetical data table of calculated frontier orbital energies for this compound and a potential reactant is presented below.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-7.5-2.15.4
Nucleophile (e.g., Ammonia)-10.22.512.7

This table is a hypothetical representation for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

In a reaction between this compound and a nucleophile like ammonia (B1221849), the primary interaction would be between the HOMO of ammonia and the LUMO of the nitropicolinate. The energy difference between these orbitals is a key factor in determining the reaction's feasibility.

Applications of Ethyl 4 Methyl 5 Nitropicolinate in Synthetic Organic Chemistry

Applications in Medicinal Chemistry Synthesis (as a precursor)

Synthesis of Drug-like Molecules Featuring a Picolinate (B1231196) Moiety

The picolinate framework is a recognized structural motif in a variety of biologically active molecules. Ethyl 4-methyl-5-nitropicolinate serves as an excellent starting point for the synthesis of drug-like molecules incorporating this moiety. The general strategy involves the transformation of the nitro group and/or the ester group to introduce diversity and build molecular complexity.

One common approach is the reduction of the nitro group to an amine. This transformation is typically achieved using standard reducing agents such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-based reductions (e.g., SnCl₂, Fe/HCl). The resulting amino-picolinate is a key intermediate that can undergo a wide range of chemical reactions. For instance, the newly formed amino group can be acylated to form amides, which are prevalent in many drug classes. It can also be diazotized and converted to other functional groups, or it can participate in cyclization reactions to form fused heterocyclic systems.

Furthermore, the picolinate ester itself can be a site for modification. Hydrolysis of the ethyl ester to the carboxylic acid provides a handle for amide coupling reactions, a cornerstone of medicinal chemistry for linking different molecular fragments. The resulting picolinic acids can be coupled with a wide array of amines to generate libraries of compounds for biological screening.

The synthesis of potent Janus kinase 2 (JAK2) inhibitors has been demonstrated using a related nitropyridine carboxylic acid, which was coupled with various aromatic amines. nih.gov This highlights the utility of the nitropyridine scaffold in generating molecules with kinase inhibitory activity. Similarly, derivatives of nitropyridines have been utilized in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, showcasing the broad applicability of this class of compounds in targeting different enzyme families. nih.gov

Nitroalkanes and nitroalkenes are widely regarded as indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The diverse reactivity of nitro compounds allows for the formation of carbon-carbon and carbon-heteroatom bonds, and the nitro group can be readily transformed into other functional groups, making them ideal intermediates for organic synthesis. frontiersin.org

Design and Synthesis of Ligands for Coordination Chemistry

The picolinate structure, with its nitrogen and oxygen donor atoms, is a classic bidentate chelating ligand in coordination chemistry. This compound and its derivatives can be used to synthesize ligands for a variety of metal complexes. The coordination of metal ions can significantly alter the biological properties of the organic ligand, sometimes leading to enhanced therapeutic efficacy or novel diagnostic applications.

The synthesis of ligands from this compound often involves the chemical modifications described previously. For example, reduction of the nitro group to an amine, followed by reaction with a carbonyl compound, can lead to the formation of Schiff base ligands. These Schiff base ligands, containing the picolinate moiety, can then be used to chelate metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The resulting metal complexes often exhibit interesting geometries, such as octahedral or tetrahedral, and can possess unique electronic and magnetic properties. researchgate.net

Research on the coordination chemistry of a structurally similar ligand, ethyl 4-methyl-5-imidazolecarboxylate, has shown that it can form coordination compounds with Co(II). nih.govresearchgate.net These complexes have been shown to inhibit photosynthetic electron flow, demonstrating that coordination to a metal ion can impart significant biological activity. nih.govresearchgate.net This suggests that ligands derived from this compound could also form biologically active metal complexes.

The design of new coordination complexes with improved pharmacological properties is a rapidly developing area of medicinal chemistry. nih.gov Metal-based compounds have a wide range of practical applications, and there is considerable interest in designing new ligands that can form complexes with enhanced biological activity. nih.gov The synthesis of metal complexes with organic ligands is a key strategy in the development of new therapeutic and diagnostic agents. mdpi.com

Future Research Directions in Nitropyridine and Picolinate Chemistry

Exploration of Novel Synthetic Methodologies for Ethyl 4-Methyl-5-Nitropicolinate

The synthesis of specifically substituted nitropyridines like this compound presents a considerable challenge, demanding high regioselectivity. While direct nitration of pyridine (B92270) is often low-yielding, modern methods offer promising alternatives. researchgate.net

Future research could focus on optimizing existing methods or developing entirely new pathways. Key areas of exploration include:

Advanced Nitration Techniques: Investigating the nitration of a pre-functionalized precursor, ethyl 4-methylpicolinate, is a primary avenue. The Bakke procedure, which utilizes dinitrogen pentoxide (N₂O₅) followed by treatment with bisulfite, is known to be effective for the β-nitration of pyridines and could be adapted for this specific substrate. researchgate.netntnu.no The reaction proceeds through an N-nitropyridinium intermediate, which rearranges to the 3-nitro (or 5-nitro, depending on substitution) product. researchgate.netrsc.orgrsc.org

Ring-Construction Strategies: Building the substituted pyridine ring from acyclic precursors offers an alternative route that can provide excellent control over substituent placement. This could involve the condensation of smaller, functionalized molecules to form the desired picolinate (B1231196) structure.

Post-Modification of Nitropyridine Scaffolds: Another approach involves starting with a simpler, readily available nitropyridine and introducing the methyl and ethyl carboxylate groups. For instance, Vicarious Nucleophilic Substitution (VNS) allows for the introduction of alkyl groups onto electron-deficient rings like nitropyridines. researchgate.netacs.org This method could potentially be used to introduce the methyl group. Subsequent functionalization to add the ester group would then be required.

A comparative table of potential synthetic strategies is presented below.

Method Description Potential Advantages Key Challenges
Direct Nitration of Precursor Nitration of ethyl 4-methylpicolinate using reagents like N₂O₅/NaHSO₃. researchgate.netPotentially fewer steps if the precursor is accessible.Achieving high regioselectivity; avoiding side reactions.
Ring-Construction Synthesis Assembly of the pyridine ring from acyclic carbonyl compounds and ammonia (B1221849) sources.High control over substituent positioning.Can involve multi-step sequences and require optimization of cyclization conditions.
Vicarious Nucleophilic Substitution (VNS) Introduction of a functionalized alkyl group onto a nitropyridine ring. acs.orgBypasses direct nitration challenges.Requires a suitable nitropyridine starting material; potential for isomer formation.

Advanced Mechanistic Studies on Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group and the ester group, which activates the pyridine ring for certain reactions.

Future mechanistic studies should aim to elucidate the intricate details of its transformations:

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 5-position strongly activates the positions ortho and para to it (positions 2, 4, and 6) towards nucleophilic attack. Mechanistic studies could probe the kinetics and regioselectivity of substitutions at these positions, particularly the displacement of any potential leaving groups introduced onto the ring.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a pivotal reaction, opening up a vast array of further functionalization possibilities. nih.gov Detailed studies could investigate the mechanism of this reduction using various reagents (e.g., catalytic hydrogenation, metal-based reductions) and how the other substituents (methyl, ester) influence the reaction rate and efficiency.

researchgate.netacs.org Sigmatropic Shift in Synthesis: The mechanism of nitration using N₂O₅ involves the formation of an N-nitro-1,2-dihydropyridine intermediate, which is believed to rearrange to the final 3-nitropyridine (B142982) product via a researchgate.netacs.org sigmatropic shift of the nitro group. rsc.orgrsc.org Further investigation into this mechanism, specifically for a substituted picolinate, would provide valuable insights into controlling the synthesis of such compounds.

Development of New Analytical and Characterization Techniques

While standard analytical methods are applicable, the development of specialized techniques could provide deeper insights into the structure and properties of this compound and its derivatives.

Technique Application for this compound Research Focus
NMR Spectroscopy 1H and 13C NMR for structural elucidation; 2D NMR (COSY, HMBC) to confirm connectivity. nih.govDeveloping methods using advanced NMR pulse sequences to study reaction kinetics and intermediate formation in real-time.
X-Ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, angles, and intermolecular interactions. acs.orgnih.govCorrelating crystal packing with physical properties; studying host-guest complexes.
Mass Spectrometry Accurate mass determination and fragmentation analysis to confirm identity and structure.Developing LC-MS/MS methods for tracing the compound and its metabolites in complex matrices, such as in agrochemical studies.
FT-IR & Raman Spectroscopy Identification of functional groups (C=O of ester, N-O of nitro). nih.govUsing in-situ spectroscopy to monitor the progress of synthetic reactions and identify transient species.

Computational Predictions for Unexplored Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the behavior of molecules before embarking on laboratory experiments. nih.govacs.org

For this compound, future computational work could focus on:

Mapping Reaction Pathways: Calculating the transition state energies for various potential reactions, such as nucleophilic substitution or cycloaddition, to predict the most likely products and optimal reaction conditions.

Predicting Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.

Electron Density and Reactivity Indices: Analyzing the calculated electron density distribution (e.g., molecular electrostatic potential maps) to predict sites susceptible to electrophilic and nucleophilic attack. This can guide the design of new reactions and synthetic strategies.

Excited State Calculations: Using time-dependent DFT (TD-DFT) to predict the photophysical properties of the molecule and related compounds, which is crucial for applications in materials science, such as in the design of novel dyes or fluorescent probes. nih.gov

Expanding Synthetic Applications in Materials Science and Agrochemicals (as synthetic precursors)

Nitropyridines are valuable building blocks in both materials science and agrochemistry due to their electronic properties and synthetic versatility. nih.gov this compound is a promising precursor in these fields.

Materials Science: The pyridine ring is a common ligand in coordination chemistry. The nitro and ester groups can be transformed to create novel ligands for metal complexes with interesting optical or electronic properties.

Luminescent Materials: Following reduction of the nitro group to an amine and subsequent modification, the resulting picolinate derivative could serve as a ligand for metal ions (e.g., Cu(I), Ru(II), Ir(III)) to form complexes. Research has shown that related nitropyridine-thiol ligands can form copper clusters that exhibit near-infrared (NIR) emission, a property highly sought after for applications in optoelectronics and sensors. nih.govacs.org The specific substitution pattern of this compound could be used to tune the photophysical properties of such materials.

Agrochemicals: The nitropyridine moiety is a key component in several commercial and developmental agrochemicals.

Insecticides: Research has demonstrated that nitropyridyl-based ethers exhibit potent insecticidal activity. nih.gov Notably, the nitro group on the pyridine ring has been identified as a viable and effective replacement for the trifluoromethyl group found in some commercial insecticides like Pyridalyl. acs.org this compound can serve as a starting material for a new generation of dichloropropene ether insecticides. The ester group can be reduced to an alcohol and then used in etherification reactions to build the final insecticidal molecule.

Herbicides: Substituted nitropyridines have also been used to create novel herbicides. For example, the chlorine atom in 2-chloro-3-nitropyridines can be substituted with an aminophenol derivative, which is then further functionalized to produce active phenylaminoacetates and propionates. nih.gov The functional handles on this compound provide a platform for synthesizing new herbicidal candidates.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 4-methyl-5-nitropicolinate, and how do reaction conditions influence yield?

this compound is typically synthesized via nitration and esterification of picolinic acid derivatives. Key intermediates, such as 4-chloro-N-methylpicolinamide, are reacted with nitro-substituted phenols under reflux in chlorobenzene for extended periods (e.g., 30 hours), followed by recrystallization in ethanol . Yield optimization requires precise control of stoichiometry (e.g., 0.12 mol substrate vs. 0.18 mol reagent), solvent polarity, and reaction time. Variations in temperature or solvent (e.g., chlorobenzene vs. toluene) may alter regioselectivity and purity.

Q. Q2. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological validation involves:

  • NMR spectroscopy (¹H/¹³C) for functional group identification and regiochemical confirmation.
  • HPLC-MS to assess purity and detect side products (e.g., de-esterified byproducts).
  • X-ray crystallography for unambiguous structural determination if recrystallization yields suitable crystals.
    Discrepancies in spectral data (e.g., unexpected splitting in aromatic proton signals) should prompt re-evaluation of synthetic steps or solvent interactions .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) resolve contradictions in proposed reaction mechanisms for nitration of picolinate derivatives?

Density Functional Theory (DFT) simulations can model transition states and intermediate stability during nitration. For example, competing pathways (e.g., electrophilic vs. radical nitration) may yield divergent regioselectivity (methyl vs. nitro group positioning). By correlating computational activation energies with experimental yields, researchers can identify dominant mechanisms and refine synthetic protocols. Discrepancies between predicted and observed products often arise from solvent effects or catalyst interactions not accounted for in simulations .

Q. Q4. What strategies address conflicting bioactivity data for this compound in antimicrobial assays?

Contradictory results (e.g., variable MIC values against S. aureus) may stem from:

  • Experimental design flaws : Inconsistent inoculum sizes or incubation times.
  • Compound stability : Hydrolysis of the ester group under assay conditions.
    To resolve this, employ a PICOT framework :
  • Population : Standardized microbial strains (ATCC controls).
  • Intervention : Controlled hydrolysis studies (pH/time-dependent stability).
  • Comparison : Parallel assays with stabilized analogs (e.g., methyl esters).
  • Outcome : Adjusted MIC values accounting for degradation.
  • Time : Fixed incubation periods .

Q. Q5. How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways of this compound in pharmacokinetic studies?

¹⁵N-labeled analogs enable tracking of nitro-group reduction and hepatic metabolism via LC-MS/MS. Key steps include:

Synthesizing ¹⁵N-nitropicolinate via nitration with ¹⁵NO₂ sources.

Administering the labeled compound in in vivo models (rodents).

Analyzing plasma/tissue samples for metabolites (e.g., amine derivatives).
Contradictions in prior studies (e.g., unexpected renal clearance) may arise from unaccounted-for enzymatic pathways, which isotopic tracing can clarify .

Methodological Frameworks for Experimental Design

Table 1: Research Question Development Using PICOT

Attribute Application Example
Population In vitro enzyme models (e.g., cytochrome P450 isoforms).
Intervention This compound at 10–100 µM concentrations.
Comparison Parent compound (4-methylpicolinic acid) vs. esterified derivative.
Outcome IC₅₀ values for enzyme inhibition.
Time 24-hour incubation to assess time-dependent inhibition.

Q. Table 2: Data Contradiction Analysis Using FINER Criteria

Criterion Evaluation Step
Feasible Replicate experiments with stricter controls (e.g., anhydrous conditions).
Novel Compare results against prior studies to identify unique variables (e.g., solvent choice).
Ethical Use computational models to reduce animal testing.
Relevant Focus on discrepancies impacting pharmacological applicability.

Key Challenges in Spectral Data Interpretation

Q. Q6. How to resolve ambiguities in ¹H NMR spectra caused by dynamic rotational isomerism in this compound?

Rotational barriers around the ester group can split signals (e.g., ethyl CH₂ peaks). Strategies include:

  • Variable-temperature NMR : Lowering temperature to "freeze" rotational states.
  • COSY/NOESY : Identifying coupling between adjacent protons.
  • Comparative analysis : Contrasting with rigid analogs (e.g., cyclic esters) .

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Feasible Synthetic Routes

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Ethyl 4-methyl-5-nitropicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-5-nitropicolinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.